molecular formula C15H11ClN2O2 B5769141 3-(2-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5769141
M. Wt: 286.71 g/mol
InChI Key: LQKWFGMLLSQWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMOX and has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of CMOX is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. CMOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
CMOX has been studied for its effects on various biochemical and physiological parameters. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. CMOX has also been found to reduce oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using CMOX in lab experiments include its low toxicity and high solubility in aqueous and organic solvents. However, CMOX has limited stability in solution and requires careful handling to prevent degradation.

Future Directions

Future research on CMOX could focus on its potential use in the treatment of various diseases, including neurological disorders and cancer. Additionally, the development of novel synthetic methods for the production of CMOX could lead to more efficient and cost-effective production of this compound. Further studies could also explore the mechanism of action of CMOX and its effects on various signaling pathways.

Synthesis Methods

The synthesis of CMOX can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde and 2-methoxybenzohydrazide in the presence of a catalyst. Other methods involve the reaction of 2-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base or the reaction of 2-chlorobenzaldehyde with N-methyl-N-nitroso-p-toluenesulfonamide.

Scientific Research Applications

CMOX has been found to exhibit various biological activities, making it a promising candidate for drug development. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, CMOX has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-9-5-3-7-11(13)15-17-14(18-20-15)10-6-2-4-8-12(10)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKWFGMLLSQWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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